(S)-5-((1-(4,4-二氟-3-(3-氟-1H-吡唑-1-基)丁酰)-4-羟基哌啶-4-基)甲基)-1-(4-氟苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮
描述
FT671 is a potent and selective USP7 inhibitor with high affinity and specificity in vitro and within human cells.
科学研究应用
抗菌应用
与 (S)-5-((1-(4,4-二氟-3-(3-氟-1H-吡唑-1-基)丁酰)-4-羟基哌啶-4-基)甲基)-1-(4-氟苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 结构相关的化合物已被研究其抗菌特性。例如,新型吡唑并[3,4-d]嘧啶衍生物表现出作为抗菌剂的潜力,表现出抗菌和抗真菌活性 (Holla、Mahalinga、Karthikeyan、Akberali 和 Shetty,2006 年)。类似地,合成了含氟吡唑和吡唑基苯并[d]恶唑,并显示出有希望的抗菌和抗真菌活性,突出了氟在增强这些特性中的作用 (Gadakh、Pandit、Rindhe 和 Karale,2010 年)。
癌症研究
这些化合物也已在癌症研究中得到探索。例如,吡唑并[1,5-a]嘧啶衍生物显示出抑制癌细胞增殖,表明它们作为抗癌剂的潜力。这些化合物的结构特征对其生物活性起着至关重要的作用 (Liu、Song、Tian、Zhang、Bai、Wang,2016 年)。另一项研究合成了一系列具有抗 5-脂氧合酶和抗癌活性的吡唑并[3,4-d]嘧啶,进一步强调了这些化合物在治疗应用中的多功能性 (Rahmouni、Souiei、Belkacem、Romdhane、Bouajila 和 Ben Jannet,2016 年)。
酶抑制研究
这些化合物已经参与了与酶抑制相关的研究,这对于了解各种疾病机制和开发靶向疗法至关重要。例如,吡唑并嘧啶衍生物已显示出抑制特定酶的潜力,为阿尔茨海默病等疾病的新型治疗方法提供了见解 (Zanatta、Camargo、Marangoni、de Moraes、Nogara、Afolabi、Bencke、Rocha、Bonacorso 和 Martins,2020 年)。
成像和诊断应用
此外,这些化合物在成像和诊断中也有应用。例如,开发了特定的吡唑并[1,5-a]嘧啶衍生物用于正电子发射断层扫描 (PET) 成像,说明了它们在肿瘤诊断成像中的潜力 (Xu、Liu、Li、He、Ding、Wang、Feng、Zhang、Chen、Li、Zhao、Li、Qi 和 Dang,2012 年)。
作用机制
Target of Action
FT671, also known as (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, primarily targets Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinase that plays a crucial role in various human cancers and is associated with malignancy, therapy resistance, and poor prognosis .
Mode of Action
FT671 inhibits the activity of USP7 by attenuating ubiquitin binding . This inhibition leads to a decrease in the levels of MDM2, a protein that is regulated by USP7 . As a result, the levels of p53, a tumor suppressor protein, are elevated .
Biochemical Pathways
The inhibition of USP7 by FT671 dramatically upregulates another deubiquitinase, USP22 . This upregulation occurs through a transcriptional pathway, possibly due to the desuppression of the transcriptional activity of SP1 . The increased expression of USP22 leads to significant activation of downstream signaling pathways, including histone H2B monoubiquitination (H2Bub1) and c-Myc . These pathways are involved in cell growth and survival, and their dysregulation has been implicated in the pathogenesis of many human diseases .
Pharmacokinetics
The addition of specific concentrations of FT671 significantly elevates USP22 luciferase reporter activity and induces a dynamic increase of USP22 mRNA level in both A549 and H1299 lung cancer cells . This suggests that FT671 can effectively penetrate cells and interact with its target, USP7.
Result of Action
The inhibition of USP7 by FT671 leads to a decrease in the levels of MDM2 and an increase in the levels of p53 . This results in the suppression of in vitro proliferation of USP22-knockout A549 and H1299 lung cancer cells and induces a stronger activation of the p53 tumor suppressor signaling pathway . In addition, USP22-knockout cancer cells are more sensitive to a combination of cisplatin and the USP7 inhibitor .
Action Environment
The action of FT671 is influenced by the cellular environment. For instance, the upregulation of USP22 by FT671 is observed in A549 and H1299 lung cancer cells . Furthermore, the efficacy of FT671 in suppressing in vitro proliferation and inducing apoptosis is enhanced in USP22-knockout cancer cells . This suggests that the cellular context, such as the presence or absence of certain proteins, can influence the action, efficacy, and stability of FT671.
属性
IUPAC Name |
5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。